molecular formula C23H24N4O3 B2829769 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine CAS No. 946231-09-0

4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Cat. No.: B2829769
CAS No.: 946231-09-0
M. Wt: 404.47
InChI Key: ZKLRLSOLNRVLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a sophisticated chemical scaffold designed for advanced pharmaceutical and biochemical research. This compound integrates a pyrimidine core, a piperazine linker, and a 4-methoxybenzoyl group, a structural motif known to confer significant bioactivity and binding affinity to biological targets. Piperazine-containing compounds are extensively documented in medicinal chemistry for their versatile pharmacological profiles and ability to improve solubility and bioavailability . The specific substitution pattern on the pyrimidine ring is a key feature found in compounds under investigation for targeting metabolic receptors . Similarly, the 4-methoxybenzoyl-piperazine subunit is a privileged structure in drug discovery, present in compounds studied for their interactions with various central nervous system targets . The structural architecture of this molecule suggests potential utility in several research domains. It may serve as a key intermediate in the synthesis of targeted therapies or as a tool compound for probing biological pathways, particularly those involving G-protein coupled receptors (GPCRs) or enzyme inhibition where its piperazine and pyrimidine components can facilitate specific protein-ligand interactions . Researchers can leverage this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities. This product is intended for research purposes by qualified laboratory personnel. It is strictly for non-human, non-veterinary research and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-20-6-4-3-5-7-20)26-12-14-27(15-13-26)23(28)18-8-10-19(29-2)11-9-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLRLSOLNRVLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitutions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, derivatives containing the (4-methoxyphenyl)piperazine moiety have shown activity as acetylcholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer’s .

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. The ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine- and pyrimidine-containing derivatives. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Pyrimidine-Piperazine/Piperidine Derivatives

Compound Name Structural Features Molecular Formula CAS Number Key Properties/Applications References
4-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine Piperazine ring with 4-methoxybenzoyl; pyrimidine core with 2-methyl and 6-phenoxy substituents C₂₃H₂₄N₄O₃ 941953-97-5 Potential drug candidate (structure suggests kinase or GPCR targeting)
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine 3-Methoxybenzoyl substituent (positional isomer of the above) C₂₃H₂₄N₄O₃ 941953-97-5 Altered electronic effects due to meta-methoxy group; possible differences in bioactivity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (non-aza ring) instead of piperazine; 2-amine group C₁₀H₁₆N₄ Not provided Reduced hydrogen-bonding capacity vs. piperazine; studied for crystal packing
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Fluorinated benzisoxazole-piperidine hybrid; fused pyrido-pyrimidinone C₂₃H₂₃FN₄O₂ 108855-18-1 Enhanced metabolic stability (fluorine); likely CNS or antipsychotic applications
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Dual chloro and methylsulfanyl substituents; bis-pyrimidine-piperazine C₁₄H₁₆Cl₂N₆S₂ 339017-81-1 High molar mass (403.35 g/mol); sulfur atoms may modulate electron density
EU Patent Derivatives (e.g., 7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Varied alkyl/aryl substituents on piperidine/piperazine; fused pyrido-pyrimidinone Variable Not provided Tailored pharmacokinetics (e.g., hydroxyethyl for solubility, methyl for lipophilicity)

Key Comparison Points

Substituent Position Effects: The 4-methoxybenzoyl vs. 3-methoxybenzoyl isomers () demonstrate how methoxy positioning alters electronic distribution.

Piperazine vs. This difference could influence solubility and target affinity .

Halogen and Sulfur Incorporation :

  • Chlorine and methylsulfanyl groups () increase molecular weight and lipophilicity, which may improve membrane permeability but could also affect toxicity profiles .

Fluorine Substitution :

  • Fluorinated analogs () show improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, making them viable for CNS-targeted drugs .

Structural Complexity in Patents: Derivatives with fused pyrido-pyrimidinone cores () and varied substituents (e.g., hydroxyethyl, dimethylamino) highlight trends in optimizing ADME (absorption, distribution, metabolism, excretion) properties for drug development .

Research Findings

  • Synthetic Accessibility: Piperazine-linked pyrimidines (e.g., the target compound) are often synthesized via nucleophilic aromatic substitution or coupling reactions, as noted in crystallography studies () .
  • Physicochemical Properties: The 4-methoxybenzoyl group likely increases the compound’s logP value compared to non-aromatic analogs, balancing solubility and permeability .

Q & A

Q. What are the typical synthetic routes and characterization methods for 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Piperazine derivatives are functionalized with methoxybenzoyl groups via nucleophilic substitution or amidation .
  • Pyrimidine ring formation : Cyclization using thiourea or amidine precursors under reflux conditions (e.g., methanol or DMF as solvents) .
  • Phenoxy group introduction : Aryl ether formation via Ullmann or SNAr reactions, optimized with catalysts like CuI .

Q. Characterization Techniques :

  • HPLC/GC-MS : Purity assessment and intermediate tracking .
  • NMR (¹H/¹³C) : Confirmation of substituent positions (e.g., methoxybenzoyl at piperazine N4, phenoxy at pyrimidine C6) .
  • FT-IR : Identification of carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-O stretches .

Q. How is the compound’s solubility and stability assessed in preclinical studies?

Methodological Answer:

  • Solubility : Tested in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Evidence suggests poor aqueous solubility due to lipophilic substituents (logP >3) .
  • Stability :
    • Thermal : TGA/DSC analysis to determine decomposition temperatures (>200°C common for aryl-pyrimidines) .
    • Hydrolytic : Incubation in simulated gastric/intestinal fluids (e.g., HCl 0.1N, pH 1.2; 37°C) with LC-MS monitoring .

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme inhibition : Screening against kinases (e.g., EGFR, PI3K) using fluorescence-based ATPase assays .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT or dopamine receptors due to piperazine motifs) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for complex intermediates?

Methodological Answer:

  • Quantum mechanics (QM) : Transition state analysis (e.g., Gaussian09) to identify rate-limiting steps in piperazine-pyrimidine coupling .
  • Machine learning (ML) : Training models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts (e.g., DMF vs. THF for SNAr reactions) .
  • Microkinetic modeling : Simulating temperature/pH effects on byproduct formation (e.g., hydrolysis of methoxy groups) .

Q. How are crystallographic data and hydrogen-bonding networks interpreted for structure-activity relationships (SAR)?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve π-π stacking (e.g., pyrimidine-phenyl interactions at 3.8–4.2 Å) and hydrogen bonds (N–H⋯O/S, ~2.9 Å) critical for receptor binding .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., methoxybenzoyl groups contribute 15–20% to surface contacts) .
  • Docking studies (AutoDock Vina) : Align crystallographic conformers with target binding pockets (e.g., kinase ATP sites) to rationalize substituent effects on IC₅₀ .

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀/EC₅₀ values from multiple studies (e.g., PubChem BioAssay) to identify outliers .
  • Proteomic profiling : Use SILAC or TMT labeling to detect off-target interactions (e.g., cytochrome P450 inhibition by methoxy groups) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for minor structural changes (e.g., methyl vs. ethyl at pyrimidine C2) to explain potency differences .

Q. What advanced techniques validate the compound’s mechanism of action in neurological models?

Methodological Answer:

  • Patch-clamp electrophysiology : Assess ion channel modulation (e.g., K⁺ or Ca²⁺ currents in neuronal cells) .
  • CRISPR-Cas9 knockouts : Confirm target specificity (e.g., dopamine D2 receptor vs. 5-HT2A) in engineered cell lines .
  • In vivo microdialysis : Measure neurotransmitter levels (e.g., dopamine, serotonin) in rodent brains post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.